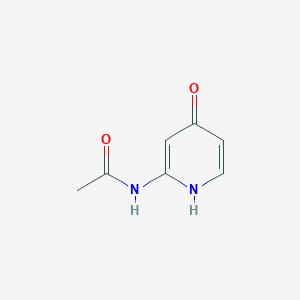
N-(4-Hydroxy-2-pyridyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-pyridyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the reductive carbonylation of nitrobenzene using a palladium-based catalytic system. This process allows for the selective formation of this compound in a one-pot reaction with high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-2-pyridyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-pyridylacetamide.
Reduction: Formation of 4-amino-2-pyridylacetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Hydroxy-2-pyridyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2-pyridyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group can interact with various receptors and proteins, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(2-Pyridyl)acetamide: Similar structure but lacks the hydroxy group, leading to different chemical and biological properties.
N-(4-Hydroxy-2-nitrophenyl)acetamide: Contains a nitro group, which can be reduced to an amine, altering its reactivity and applications.
Uniqueness
N-(4-Hydroxy-2-pyridyl)acetamide is unique due to the presence of both a hydroxy group and an acetamide group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(4-oxo-1H-pyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-7-4-6(11)2-3-8-7/h2-4H,1H3,(H2,8,9,10,11) |
InChI Key |
DVHURIFCUKTAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















